molecular formula C21H18O4 B2781788 4-(7-ethoxybenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one CAS No. 637752-22-8

4-(7-ethoxybenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one

Cat. No.: B2781788
CAS No.: 637752-22-8
M. Wt: 334.371
InChI Key: WZEUAWMPIIRBSX-UHFFFAOYSA-N
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Description

4-(7-Ethoxybenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a benzofuran-2-yl substituent at the 4-position of the chromen-2-one core and methyl groups at the 7- and 8-positions. Coumarins are renowned for their diverse pharmacological profiles, including antioxidant, anti-inflammatory, and antitumor effects, making this compound a candidate for structure-activity relationship (SAR) studies .

Properties

IUPAC Name

4-(7-ethoxy-1-benzofuran-2-yl)-7,8-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O4/c1-4-23-17-7-5-6-14-10-18(24-21(14)17)16-11-19(22)25-20-13(3)12(2)8-9-15(16)20/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZEUAWMPIIRBSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CC(=O)OC4=C3C=CC(=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(7-ethoxybenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the benzofuran and chromenone precursors. One common method involves the nucleophilic substitution reaction followed by cyclization. For instance, 1-(7-ethoxy-1-benzofuran-2-yl) ethanone can be synthesized and then further reacted with appropriate reagents to form the final compound . Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

4-(7-ethoxybenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride, the compound can be reduced to alcohols or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the substituents and conditions used. .

The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various substituted benzofuran and chromenone derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which 4-(7-ethoxybenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one exerts its effects involves several molecular targets and pathways. In cancer cells, it induces apoptosis through the activation of caspase pathways, particularly Caspase 3/7 . This leads to the cleavage of key cellular proteins and ultimately cell death. The compound may also interact with DNA and other cellular components, disrupting normal cellular functions and promoting apoptosis.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are influenced by substituents on the coumarin core and the nature of fused/attached rings. Key analogues include:

Compound Name Substituents/Modifications Key Features
7-Butoxy-6-(4-(diphenylamino)phenyl)-4,8-dimethyl-2H-chromen-2-one (TC) Butoxy at C7, diphenylamino-phenyl at C6 Enhanced π-conjugation for optoelectronic applications; moderate bioactivity
7-Hydroxy-4,8-dimethyl-2H-chromen-2-one (Compound 5) Hydroxy at C7 Potent antiadipogenic activity (IC₅₀ ~26 µM) due to polar hydroxyl group
4-((4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thiomethyl)-7,8-dimethyl-2H-chromen-2-one Triazole-thiophene hybrid at C4 Improved corrosion inhibition; DFT studies reveal high HOMO-LUMO gap (~4.5 eV)
4-[(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one Triazole-hydroxymethyl at C4 Enhanced solubility due to polar triazole; antimicrobial potential

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The ethoxy group in the target compound likely increases electron density on the benzofuran ring compared to trifluoromethyl or halogen substituents (e.g., compound TF in ), which may reduce reactivity .
  • Hybrid Systems : The benzofuran moiety provides rigidity and planar geometry, contrasting with triazole-thiophene hybrids (), which introduce conformational flexibility and sulfur-mediated interactions .

Activity Trends :

  • Hydroxyl groups (e.g., Compound 5, 7) correlate with higher antiadipogenic activity, while bulkier substituents (e.g., butoxy in TC) may trade bioavailability for stability .
  • The absence of polar groups in the target compound’s benzofuran ring may limit water solubility but improve blood-brain barrier penetration.

Comparison with Analogues :

  • TC and TF () : Use iodination and Suzuki coupling for aryl introduction, requiring Pd catalysts .
  • Triazole Derivatives () : Click chemistry (azide-alkyne cycloaddition) for triazole ring formation .
Physical and Electronic Properties
Property Target Compound 7-Hydroxy-4,8-dimethyl Coumarin (Compound 5) Triazole-Thiophene Hybrid ()
LogP (Predicted) ~3.5 (ethoxy enhances lipophilicity) ~2.1 (hydroxy reduces logP) ~4.0 (thiophene/triazole increase logP)
HOMO-LUMO Gap (DFT) Not reported Not studied 4.5 eV (high stability)
Crystallinity Likely high (rigid benzofuran) Moderate (polar hydroxyl disrupts packing) Low (flexible triazole-thiophene)

Insights :

  • Triazole-thiophene hybrids exhibit superior electronic properties for material science applications .
Theoretical and Computational Studies
  • DFT Analysis : Triazole-containing coumarins () show Mulliken charges indicating sulfur and nitrogen atoms as reactive sites, whereas the target compound’s benzofuran oxygen may act as a hydrogen-bond acceptor .
  • Molecular Docking : Analogues with diaryl substituents () demonstrate strong binding to HIV-1 protease, suggesting the target compound’s benzofuran could mimic aryl interactions in enzyme pockets .

Biological Activity

The compound 4-(7-ethoxybenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one is a member of the chromone class, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-(7-ethoxybenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one includes a chromone backbone with specific substitutions that enhance its solubility and biological activity. The ethoxy group at position 4 and the dimethyl groups at positions 7 and 8 are critical for its pharmacological properties.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Anticancer Activity : Studies have shown that derivatives of chromones, including this compound, can selectively inhibit tumor-associated carbonic anhydrases (CAs) IX and XII, which are implicated in cancer progression and metastasis. For instance, a related study demonstrated that certain chromene derivatives had low micromolar inhibitory concentrations against these isoforms, suggesting potential use in cancer therapy .
  • Anti-inflammatory Effects : Chromone derivatives are also noted for their anti-inflammatory properties. Compounds with similar structures have been shown to reduce inflammation markers in various in vitro models, indicating a potential therapeutic application in inflammatory diseases.
  • Antioxidant Properties : The presence of benzofuran moieties contributes to the antioxidant capacity of this compound. Antioxidants play a crucial role in mitigating oxidative stress-related diseases.

The biological activity of 4-(7-ethoxybenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Carbonic Anhydrases : The compound's structure allows it to bind effectively to the active site of CAs IX and XII, inhibiting their activity and thereby affecting tumor growth dynamics .
  • Antioxidant Mechanism : The antioxidant activity is likely due to the ability of the compound to scavenge free radicals, thus protecting cells from oxidative damage.

Case Studies

Several studies have investigated the biological effects of compounds related to 4-(7-ethoxybenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one:

  • In Vitro Studies : In a study evaluating various chromone derivatives for anticancer properties, compounds structurally similar to this one exhibited significant cytotoxicity against liver carcinoma cell lines (HEPG2) with IC50 values ranging from 2.70 µM to 17.4 µM .
  • Selectivity Assessment : A comparative analysis highlighted that while many derivatives showed activity against CAs IX and XII, they lacked efficacy against other isoforms (I and II), underscoring their selectivity and potential as targeted therapies .

Data Summary

Biological ActivityMechanismReference
AnticancerInhibition of CAs IX and XII
Anti-inflammatoryReduction of inflammation markers
AntioxidantFree radical scavenging

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